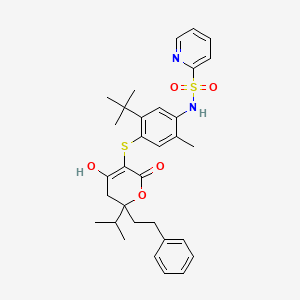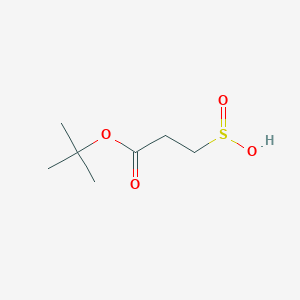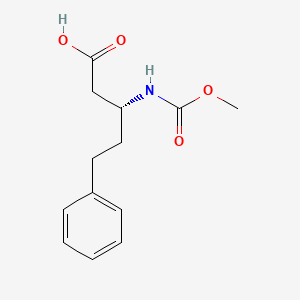
(R)-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group and a phenyl group attached to the pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method involves the use of protecting groups such as the Boc group to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid can undergo various chemical reactions due to the presence of multiple functional groups. These reactions include:
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and substituted amino acid derivatives
Scientific Research Applications
®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid include other amino acids with different substituents on the amino and carboxyl groups. Examples include:
- ®-3-((Methoxycarbonyl)amino)-5-methylpentanoic acid
- ®-3-((Methoxycarbonyl)amino)-5-ethylpentanoic acid
Uniqueness
The uniqueness of ®-3-((Methoxycarbonyl)amino)-5-phenylpentanoic acid lies in its specific structural features, such as the presence of the phenyl group and the methoxycarbonyl group. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(3R)-3-(methoxycarbonylamino)-5-phenylpentanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-18-13(17)14-11(9-12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 |
InChI Key |
WDELCGUFBJYYDT-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)N[C@H](CCC1=CC=CC=C1)CC(=O)O |
Canonical SMILES |
COC(=O)NC(CCC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


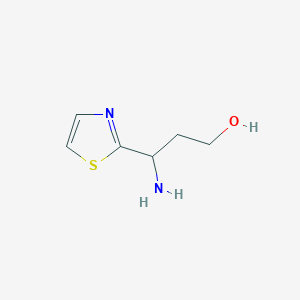
![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
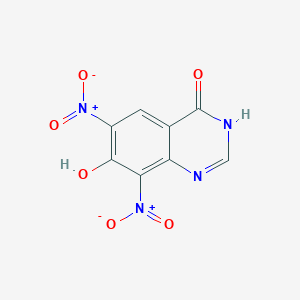
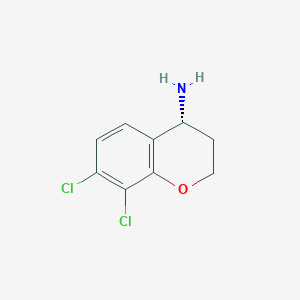
![(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13033171.png)
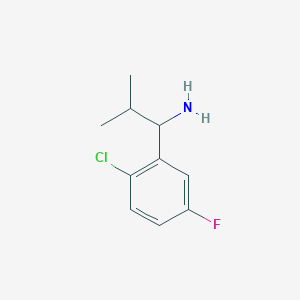
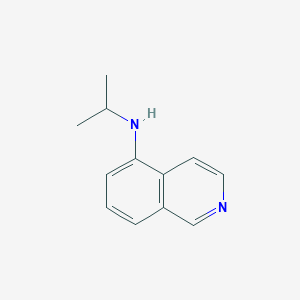
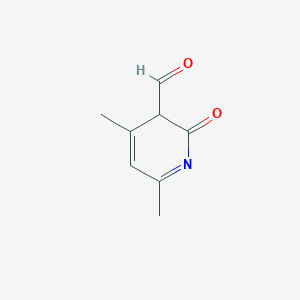
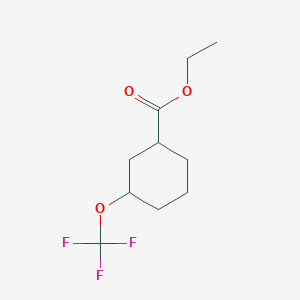
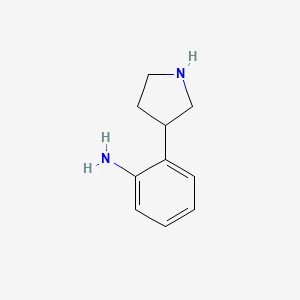
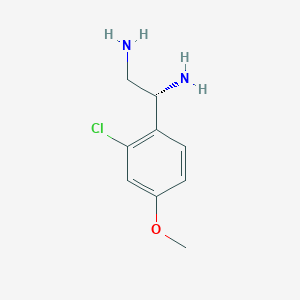
![Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B13033206.png)
